N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}adamantane-1-carboxamide
Description
The compound “N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}adamantane-1-carboxamide” features a hybrid structure combining an adamantane-carboxamide moiety with a tetrazole-based heterocyclic system. The carbamoylmethyl substituent on the tetrazole may enhance solubility compared to alkyl or aryl derivatives.
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c21-17(27)11-25-19(29)26(24-23-25)16-3-1-15(2-4-16)22-18(28)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H2,21,27)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZYNFGSTSFBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)N5C(=O)N(N=N5)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}adamantane-1-carboxamide is a complex organic compound notable for its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, receptor modulation, and potential therapeutic uses.
Chemical Structure and Properties
The compound features:
- Tetrazole Ring : Known for its biological activity, particularly in antimicrobial applications.
- Adamantane Core : Provides stability and enhances pharmacokinetic properties.
- Carbamoylmethyl Substituent : May influence biological interactions and efficacy.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings often exhibit antimicrobial properties . Preliminary studies suggest that this compound demonstrates significant activity against various bacterial and fungal strains. The presence of the tetrazole moiety is particularly relevant in this context, as it has been linked to enhanced antimicrobial efficacy.
Receptor Modulation
One of the most promising aspects of this compound is its potential as an inhibitor of the P2X7 receptor . This receptor is involved in inflammatory processes and pain signaling. By modulating the activity of the P2X7 receptor, the compound may offer therapeutic benefits in managing pain and inflammation-related disorders.
Case Studies and Experimental Data
Recent studies have explored the compound's efficacy through various experimental models:
| Study | Methodology | Findings |
|---|---|---|
| Antimicrobial Screening | In vitro assays against bacterial strains | Showed significant inhibition of growth against selected pathogens |
| Receptor Binding Assays | Evaluated binding affinity to P2X7 receptors | Indicated potential as a therapeutic agent for inflammatory conditions |
| Pharmacokinetic Studies | Animal models to assess absorption and metabolism | Demonstrated favorable pharmacokinetic profile due to adamantane core |
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with other structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzamide Inhibitors | Benzamide moiety | Inhibitors of P2X7 receptor | Varying substituents influence potency |
| Tetrazole Derivatives | Tetrazole ring present | Various biological activities | Diverse applications in medicinal chemistry |
| Adamantane Derivatives | Adamantane core | Potential antiviral properties | Enhances drug stability and bioavailability |
The distinct combination of functional groups in this compound provides unique pharmacological properties not found in other similar compounds.
Comparison with Similar Compounds
Table 1: Structural Comparison of Adamantane-Containing Analogues
Heterocyclic Variations: Tetrazoles vs Triazoles vs Pyrazoles
- Sulfentrazone (), a triazole herbicide, demonstrates that triazoles can exhibit bioactivity but may differ in selectivity due to reduced ring strain compared to tetrazoles .
- Triazoles: ’s triazole-thiones show antihypoxic activity at 1/10 LD50 doses, suggesting that minor structural changes (e.g., sulfur substitution) significantly modulate efficacy. The thione group increases lipophilicity but reduces solubility compared to the carbamoylmethyl group in the target compound .
- Pyrazoles: The thieno-pyrazole in introduces a sulfur atom, which may improve π-stacking interactions but could increase susceptibility to oxidative metabolism .
Pharmacological Activity Comparisons
While direct data for the target compound’s bioactivity is unavailable, analogues provide insights:
- Antihypoxic Activity: Triazole-thiones in prolonged survival in hypoxia models, with efficacy dependent on alkyl chain length (C4–C8 optimal).
- Comparative Drugs : Mexidol (100 mg/kg), a reference antihypoxic agent, was outperformed by certain triazole-thiones, suggesting adamantane derivatives have therapeutic promise .
Physical-Chemical Property Analysis
Table 2: Physical-Chemical Properties
The carbamoylmethyl group in the target compound likely improves aqueous solubility compared to alkylthio chains in triazole-thiones. However, the adamantane moiety still imposes significant hydrophobicity, necessitating formulation optimization.
Molecular Characteristics and Bioavailability Considerations
- Larger derivatives (e.g., ’s 522 g/mol compound) may face further bioavailability limitations .
- Lipophilicity : Adamantane derivatives generally exhibit high LogP values (3.5–5.2), correlating with enhanced membrane permeability but reduced solubility. The carbamoylmethyl group may mitigate this by introducing polar interactions .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
Synthesis requires multi-step optimization:
- Step 1: Coupling the adamantane-carboxamide moiety to the phenyl-tetrazole precursor using coupling agents like EDC/HATU in DMF at 40–60°C .
- Step 2: Cyclization of the tetrazole ring under basic conditions (e.g., KOH in ethanol), monitored via TLC/HPLC .
- Purification: Recrystallization from n-butanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Critical Parameters: Solvent choice (polar aprotic for solubility), reaction time (over-cyclization risks side products), and stoichiometric control of carbamoylmethyl group addition .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
A combination of techniques ensures accuracy:
- NMR: H and C NMR confirm adamantane CH groups (δ 1.6–2.1 ppm) and tetrazole ring protons (δ 8.5–9.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z ~450) and fragmentation patterns .
- X-ray Crystallography: Resolves spatial arrangement, especially tetrazole-carbamoylmethyl bond angles (SHELXL software recommended) .
Advanced: How can low yields during tetrazole ring formation be addressed?
Methodological Answer:
Low yields (~30–40%) often stem from competing side reactions. Mitigation strategies:
- Catalyst Optimization: Use ZnCl or CuI to accelerate cyclization .
- Solvent Screening: Switch to DMSO for enhanced intermediate stability .
- Temperature Gradients: Gradual heating (50°C → 80°C) minimizes decomposition .
Validation: Monitor intermediates via LC-MS and adjust reaction time dynamically .
Advanced: What mechanisms underlie its potential pharmacological activity?
Methodological Answer:
Hypothesized mechanisms based on structural analogs:
- Enzyme Inhibition: The tetrazole ring may chelate metal ions in enzymes (e.g., metalloproteases), while adamantane enhances membrane permeability .
- Receptor Binding: Molecular docking studies suggest affinity for G-protein-coupled receptors (GPCRs) due to the carbamoylmethyl group’s hydrogen-bonding capacity .
Experimental Validation: Conduct in vitro assays (e.g., fluorescence polarization for binding affinity) and compare IC values against known inhibitors .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from assay variability or impurity interference:
- Standardize Assays: Use identical cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity .
- Orthogonal Validation: Cross-verify antifungal activity via both broth microdilution (CLSI M27) and time-kill assays .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to consolidate data from multiple studies, adjusting for variables like solvent (DMSO vs. saline) .
Advanced: What computational approaches optimize its pharmacokinetic properties?
Methodological Answer:
- QSAR Modeling: Correlate substituent electronegativity with logP to enhance blood-brain barrier penetration .
- Molecular Dynamics (MD): Simulate adamantane-carboxamide interactions with lipid bilayers to predict absorption rates .
- Docking Studies (AutoDock Vina): Screen against CYP450 isoforms to assess metabolic stability and drug-drug interaction risks .
Advanced: How to address solubility limitations for in vivo studies?
Methodological Answer:
- Formulation Strategies: Use co-solvents (PEG 400:ethanol, 70:30) or liposomal encapsulation to enhance aqueous solubility .
- Prodrug Design: Introduce phosphate esters at the carbamoylmethyl group for transient hydrophilicity .
- Crystallography: Modify crystal packing via salt formation (e.g., sodium or hydrochloride salts) .
Advanced: What strategies improve selectivity against off-target proteins?
Methodological Answer:
- Fragment-Based Drug Design: Replace the phenyl group with bioisosteres (e.g., pyridyl) to reduce hydrophobic off-target binding .
- Alanine Scanning Mutagenesis: Identify critical residues in target proteins to refine compound interactions .
- SPR Biosensing: Measure binding kinetics (k/k) to prioritize derivatives with higher target specificity .
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability: DSC/TGA shows decomposition >200°C; store at 4°C in amber vials to prevent photodegradation .
- pH Sensitivity: Stable at pH 6–8 (aqueous buffers); avoid strong acids/bases to prevent tetrazole ring hydrolysis .
Advanced: How to design analogs with reduced cytotoxicity?
Methodological Answer:
- SAR Analysis: Trimethylate adamantane to reduce logP and nonspecific cell membrane disruption .
- Toxicity Screening: Use zebrafish embryos for rapid in vivo toxicity profiling (LC vs. efficacy) .
- Metabolite Identification (LC-HRMS): Identify toxic metabolites (e.g., quinone imines) and block their formation via structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
